2-methoxy-5-nitro-N-tritylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
2-methoxy-5-nitro-N-tritylaniline |
InChI |
InChI=1S/C26H22N2O3/c1-31-25-18-17-23(28(29)30)19-24(25)27-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,27H,1H3 |
InChI Key |
BTZBXOAFFNUKRS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 Methoxy 5 Nitro N Tritylaniline
X-ray Crystallography and Solid-State Structural Investigations
Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces
The arrangement of molecules in the crystalline state is governed by a delicate balance of intermolecular forces. In the case of 2-methoxy-5-nitro-N-tritylaniline, a combination of hydrogen bonding, π-π stacking, and van der Waals forces dictates the final crystal packing.
π-π Stacking: The multiple aromatic rings of the trityl group and the substituted aniline (B41778) ring provide ample opportunity for π-π stacking interactions. These interactions are crucial in the crystal packing of many aromatic molecules. researchgate.netacs.orgikm.org.my Quantum mechanical studies on aniline and its derivatives have shown that stacking energies can be significant, influencing the preferred orientation of molecules in the solid state. researchgate.netikm.org.myikm.org.my The electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the aniline ring create a dipole moment, which can influence the nature of the π-π stacking, favoring arrangements that minimize electrostatic repulsion. nih.gov In similar nitroaniline compounds, π-stacking is a common feature, often in conjunction with hydrogen bonding to form extended networks. nih.govresearchgate.net
| Interaction Type | Potential Donors/Acceptors/Participants | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (donor), O (nitro, methoxy), π-systems (acceptors) | Formation of dimers, chains, or sheets, contributing to structural stability. |
| π-π Stacking | Aniline ring, Phenyl rings of the trityl group | Stabilization of the crystal lattice through parallel or offset stacking arrangements. |
| Van der Waals Forces | Entire molecule, particularly the large trityl group | Significant contribution to the overall cohesive energy and close packing of molecules. |
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Different polymorphs can exhibit distinct physical and chemical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for its existence is high due to the molecule's conformational flexibility and the variety of intermolecular interactions it can form.
Crystal engineering aims to design and control the formation of crystalline solids with desired properties. rsc.org For a molecule like this compound, crystal engineering strategies could be employed to explore its polymorphic landscape. Studies on related nitroaniline compounds have revealed the existence of multiple polymorphs. For example, 2-iodo-4-nitroaniline (B1222051) has been shown to exist in at least three different crystal forms. ucc.ie The crystallization conditions, such as the choice of solvent, can significantly influence which polymorph is obtained.
The interplay between hydrogen bonding and π-π stacking is a key factor in the crystal engineering of nitroanilines. acs.orgrsc.org By systematically varying functional groups or crystallization conditions, it is possible to tune the intermolecular interactions and direct the assembly towards a specific crystal packing. The bulky trityl group in this compound adds another layer of complexity and opportunity for crystal engineering, as its conformation can be influenced by and can influence the packing of the surrounding molecules.
Conformational Dynamics and Stereochemical Aspects
The three-dimensional structure and dynamic behavior of this compound are largely dictated by the steric and electronic properties of its constituent parts.
Rotational Barriers of the Trityl Group and Aromatic Rings
The freedom of rotation around single bonds is a key determinant of a molecule's conformational landscape. In this compound, the bulky trityl group imposes significant steric hindrance, leading to substantial barriers to rotation.
Rotational Barrier of the Trityl Group: The rotation of the trityl group around the N-C(trityl) bond is expected to be highly restricted. The three phenyl rings of the trityl group create a propeller-like structure, and rotation would necessitate passage of these rings past the substituted aniline ring, resulting in a high energy barrier. This restricted rotation likely "locks" the molecule into a limited set of conformations. Studies on other molecules with bulky rotor groups have shown that such steric hindrance can lead to observable rigidochromism, where fluorescence properties are dependent on the rigidity of the environment. semanticscholar.org
Rotational Barriers of the Aromatic Rings: The rotation of the aniline ring is also hindered due to the presence of the ortho-methoxy group, which would clash with the trityl group upon rotation. The rotational barriers of N-aryl bonds in similar aniline derivatives have been studied using techniques like variable-temperature NMR spectroscopy. csic.es These studies reveal that electronic effects of substituents can significantly influence the rotational barriers. csic.es
Influence of Substituents on Aromatic Ring Conformation
The methoxy and nitro groups on the aniline ring exert both electronic and steric effects that influence the conformation of the molecule.
Electronic Effects:
Methoxy Group (-OCH₃): This is an activating group, meaning it donates electron density to the aromatic ring, making it more reactive in electrophilic aromatic substitution. masterorganicchemistry.com Semiempirical molecular orbital calculations on substituted anisoles suggest that the methoxy group prefers to be coplanar with the benzene (B151609) ring to maximize resonance, but this can be altered by ortho-substituents. oup.com
Nitro Group (-NO₂): This is a deactivating group, withdrawing electron density from the aromatic ring. masterorganicchemistry.com
The opposing electronic nature of these substituents creates a significant dipole moment in the aniline ring.
Steric Effects:
The methoxy group at the ortho position to the nitrogen atom introduces considerable steric bulk. This steric hindrance forces the aniline ring and the trityl group to adopt a non-planar arrangement to minimize repulsive interactions.
The nitro group at the meta position to the methoxy group has a smaller steric impact compared to the ortho-methoxy group.
Theoretical studies on substituted anilines have shown that electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.netafit.edu The steric hindrance from the bulky trityl group is expected to prevent significant resonance interaction between the aniline ring and the amino group. psu.edu
| Substituent | Position | Electronic Effect | Steric Effect |
| Methoxy (-OCH₃) | 2- (ortho) | Electron-donating (activating) | Significant steric hindrance, influences planarity. |
| **Nitro (-NO₂) ** | 5- (meta) | Electron-withdrawing (deactivating) | Moderate steric bulk. |
Reactivity Profiles and Derivatization Pathways of 2 Methoxy 5 Nitro N Tritylaniline
Reactivity of the Trityl Protecting Group
The triphenylmethyl (trityl) group serves as a bulky and acid-labile protecting group for the aniline (B41778) nitrogen in 2-methoxy-5-nitro-N-tritylaniline. Its removal is a key step in many synthetic sequences, and the choice of deprotection method is dictated by the stability of other functional groups present in the molecule.
Cleavage Mechanisms: Acid-Catalyzed, Reductive, and Photolytic Deprotection
Acid-Catalyzed Deprotection: The most common method for the cleavage of the N-trityl bond is through acid catalysis. total-synthesis.com This process involves the protonation of the nitrogen or one of the phenyl rings, leading to the formation of a highly stabilized trityl cation and the free aniline. total-synthesis.com The stability of this carbocation is a key driving force for the reaction. A variety of Brønsted acids can be employed, with the reaction rate being dependent on the acid strength. total-synthesis.com Strong acids like trifluoroacetic acid (TFA) can achieve rapid deprotection. commonorganicchemistry.com Milder acids such as formic acid or acetic acid can also be effective, often requiring longer reaction times or elevated temperatures. total-synthesis.comnih.gov The choice of acid and solvent system can be optimized to ensure selectivity, particularly when other acid-sensitive groups are present in the molecule. total-synthesis.com Phase-transfer catalysis has also been utilized to deliver inorganic acids like HCl into nonpolar organic phases, enhancing their reactivity for trityl ether cleavage at ambient temperatures. phasetransfercatalysis.com
Reductive Deprotection: Reductive cleavage offers an alternative, non-acidic method for trityl group removal. Hindered hydrosilanes, such as triisopropylsilane (B1312306) (TIS), are commonly used as cation scavengers in acidic deprotection but can also act as reducing agents. nih.gov In the presence of a suitable initiator, TIS can donate a hydride to the trityl cation formed under acidic conditions, driving the equilibrium towards the deprotected product. nih.gov Another reductive method involves the use of lithium powder with a catalytic amount of naphthalene (B1677914) for the detritylation of N-tritylamines. organic-chemistry.org
Photolytic Deprotection: Recent advancements have introduced photolytic methods for trityl group removal under neutral pH conditions. Visible-light-mediated photocatalysis can be employed to cleave trityl ethers and thioethers. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method utilizes a photoredox catalyst that, upon irradiation, generates a triphenylmethyl radical, leading to selective bond cleavage. organic-chemistry.org This approach is orthogonal to traditional acidic deprotection strategies and is compatible with various functional groups, including acid-labile ones. organic-chemistry.orgthieme-connect.com
| Deprotection Method | Reagents/Conditions | Mechanism | Key Features |
|---|---|---|---|
| Acid-Catalyzed | Trifluoroacetic acid (TFA), Formic acid, Acetic acid, HCl | Formation of a stable trityl cation | Commonly used, reaction rate depends on acid strength |
| Reductive | Triisopropylsilane (TIS), Lithium powder/naphthalene | Hydride donation to the trityl cation or reductive cleavage | Non-acidic conditions, useful for acid-sensitive substrates |
| Photolytic | Visible light, Photoredox catalyst | Generation of a triphenylmethyl radical | Neutral pH, orthogonal to acidic methods, high selectivity |
Kinetics and Thermodynamics of Trityl Deprotection
The kinetics of acid-catalyzed trityl deprotection are significantly influenced by the electronic nature of substituents on the phenyl rings of the trityl group. Electron-donating groups, such as methoxy (B1213986) groups, can dramatically increase the rate of deprotection by further stabilizing the resulting trityl cation. total-synthesis.com For instance, the introduction of a single p-methoxy group can increase the hydrolysis rate of a trityl ether by a factor of ten compared to the unsubstituted trityl group. total-synthesis.com Dimethoxytrityl (DMTr) and trimethoxytrityl (TMTr) groups are even more labile. total-synthesis.com
Chemical Transformations of the Nitro Group
The nitro group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, most notably reduction to an amine.
Selective Reduction to the Amine: Catalytic Hydrogenation, Transfer Hydrogenation, and Chemical Reduction Methods
The reduction of the aromatic nitro group to the corresponding aniline is a fundamental transformation in organic synthesis. The challenge in the context of this compound lies in achieving this reduction selectively without cleaving the acid-labile trityl protecting group.
Catalytic Hydrogenation: This is a widely used and atom-economical method for nitro group reduction. acsgcipr.org Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. wikipedia.org The reaction is typically carried out under an atmosphere of hydrogen gas. acsgcipr.org For substrates containing acid-labile groups, careful selection of the catalyst and reaction conditions is crucial to avoid deprotection. A sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides with minimal side reactions. nih.gov
Transfer Hydrogenation: This method offers a safer alternative to using gaseous hydrogen. nih.gov A hydrogen donor, such as formic acid, ammonium (B1175870) formate, or hydrazine, is used to generate hydrogen in situ in the presence of a metal catalyst, often Pd/C. researchgate.netmdpi.com Transfer hydrogenation can be highly efficient and selective. nih.gov For instance, an iron/calcium chloride system has been used for the transfer hydrogenation of nitroarenes with excellent yields and tolerance for sensitive functional groups. organic-chemistry.org
Chemical Reduction Methods: A variety of stoichiometric reducing agents can be employed for the reduction of nitroarenes. Historically, metals such as iron, zinc, or tin in acidic media have been used. researchgate.net However, these conditions are generally not compatible with the acid-labile trityl group. Milder, non-acidic methods are preferred. Sodium dithionite, sodium sulfide, or elemental sulfur in the presence of a mild base are effective reagents for this transformation. researchgate.net Samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide offers a chemoselective reduction of aromatic nitro groups with tolerance for other functional and protecting groups. organic-chemistry.org
| Reduction Method | Reagents/Conditions | Key Features | Compatibility with Trityl Group |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | Atom-economical, widely used | Requires careful optimization to avoid deprotection |
| Transfer Hydrogenation | Formic acid, Ammonium formate, Hydrazine with Pd/C | Safer than H₂ gas, often highly selective | Generally compatible under neutral or mildly basic conditions |
| Chemical Reduction | Fe/HCl, Sn/HCl (incompatible); Na₂S₂O₄, Na₂S, Sm(0) (compatible) | Wide range of reagents available | Compatibility is highly dependent on the specific reagent and conditions |
Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions (if applicable)
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In principle, the positions ortho and para to the nitro group in this compound could be susceptible to nucleophilic attack. However, the position para to the nitro group is occupied by the methoxy group, and the positions ortho to the nitro group are either substituted by the N-tritylaniline moiety or a hydrogen atom. The bulky trityl group would likely provide significant steric hindrance, potentially impeding the approach of a nucleophile to the ortho position. While no specific examples of SNAr reactions on this compound are documented, the inherent electronic activation by the nitro group suggests that such reactions could be feasible under forcing conditions, provided a suitable leaving group is present on the ring.
Reactions Involving the Methoxy Group
The methoxy group in this compound is generally considered to be a stable ether linkage. Cleavage of aryl methyl ethers typically requires harsh conditions, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃), which would also cleave the N-trityl group. The electronic influence of the ortho-amino and para-nitro substituents on the reactivity of the methoxy group has been studied in related anisole (B1667542) derivatives. oup.com The presence of an ortho-substituent can influence the resonance interaction of the methoxy group with the benzene (B151609) ring. oup.com In the context of this compound, the methoxy group is expected to be relatively unreactive under most conditions used for the manipulation of the trityl and nitro groups. Selective demethylation in the presence of the other functional groups would be a significant synthetic challenge.
Demethylation Strategies
The cleavage of the methyl ether in this compound to yield the corresponding phenol (B47542) is a potential derivatization pathway. Standard reagents for the demethylation of aryl methyl ethers include strong protic acids like HBr and Lewis acids such as boron tribromide (BBr₃).
However, the presence of the acid-labile N-trityl protecting group presents a significant challenge. The trityl group is readily cleaved under acidic conditions, which are required for most demethylation procedures. total-synthesis.com This reaction would expose the free aniline, which could undergo undesired side reactions under the harsh conditions.
A potential, albeit challenging, approach would involve the use of nucleophilic demethylating agents in aprotic media to preserve the integrity of the trityl group. Reagents such as lithium iodide or sodium thiomethoxide in solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be explored. The success of such a strategy would depend on carefully controlled reaction conditions to favor O-demethylation over potential side reactions involving the nitro group.
Table 1: Potential Demethylation Reagents and Compatibility Issues
| Reagent | Typical Conditions | Compatibility with N-Trityl Group | Potential Side Reactions |
|---|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature | Poor (acidic workup) | Cleavage of trityl group |
| Hydrobromic Acid (HBr) | Acetic acid, heat | Poor (strongly acidic) | Cleavage of trityl group |
| Lithium Iodide (LiI) | Pyridine or DMF, heat | Moderate to Good | Nucleophilic aromatic substitution |
Participation in Chelation or Directed Reactions
Chelation involves the formation of two or more coordinate bonds between a ligand and a central metal ion, resulting in a stable ring structure. wikipedia.org For this compound to act as an effective chelating agent, it would need two donor atoms positioned to form a stable 5- or 6-membered ring with a metal ion.
In the structure of this compound, the potential donor atoms are the oxygen of the methoxy group, the oxygens of the nitro group, and the nitrogen of the N-tritylaniline group. The methoxy and nitro groups are meta to each other, which does not allow for the formation of a stable chelate ring. While the ortho-positioning of the N-tritylaniline and methoxy groups might suggest the possibility of chelation, the extreme steric bulk of the trityl group would likely prevent a metal center from accessing the aniline nitrogen. Consequently, this compound is not considered a strong candidate for chelation.
Directed metalation reactions, such as directed ortho-metalation (DoM), are powerful tools for functionalizing aromatic rings. In principle, the methoxy group or a protected amino group can direct lithiation to their ortho positions. nih.gov However, in this compound, the position ortho to the methoxy group (C3) is electronically deactivated by the remote nitro group. Furthermore, the position ortho to the N-trityl group is already substituted by the methoxy group. Therefore, while theoretically possible, directed metalation is not a straightforward or commonly reported derivatization pathway for this molecule.
Electrophilic and Nucleophilic Reactions of the Aniline Core
Substituent-Directed Reactivity of the Aromatic Ring
Electrophilic aromatic substitution is a key class of reactions for modifying the aniline core. The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents.
N-Trityl Group (-NHTr) at C1: The nitrogen atom's lone pair makes this group a strong resonance donor, thus it is a powerful activating group and an ortho, para-director. However, the immense steric hindrance from the three phenyl rings of the trityl group effectively blocks access to the ortho positions (C2 and C6). Therefore, its directing influence is primarily channeled towards the para position (C4).
Methoxy Group (-OCH₃) at C2: The oxygen atom's lone pairs also act as resonance donors, making the methoxy group an activating, ortho, para-director. It directs incoming electrophiles to positions C1 (blocked), C3, and C5 (blocked). Its primary directing influence is therefore towards C3.
Nitro Group (-NO₂) at C5: The nitro group is strongly electron-withdrawing through both inductive and resonance effects. It is a powerful deactivating group and a meta-director. It directs incoming electrophiles to positions C1 (blocked) and C3.
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent (Position) | Electronic Effect | Directing Influence | Steric Hindrance |
|---|---|---|---|
| -NHTr (C1) | Activating | ortho, para (directs to C4) | Very High |
| -OCH₃ (C2) | Activating | ortho, para (directs to C3) | Moderate |
Considering these combined effects, the most probable sites for electrophilic attack are positions C3 and C4.
Metal-Catalyzed Coupling Reactions (e.g., C-N, C-C bond formation)
Transition metal-catalyzed cross-coupling reactions are fundamental for forming C-N and C-C bonds. mdpi.com While the N-trityl group protects the amine from participating directly in C-N bond formation reactions like the Buchwald-Hartwig amination, the aromatic ring of this compound can be a substrate for these reactions if appropriately functionalized.
For the compound to be used in cross-coupling, it would typically first need to be halogenated (e.g., at the C4 position as discussed above) to introduce a suitable leaving group (Br, I, OTf). This resulting aryl halide could then participate in a variety of coupling reactions.
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Aryl-X + Organoboron Reagent | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |
| Heck Coupling | Aryl-X + Alkene | C-C | Pd(OAc)₂, PdCl₂ |
| Stille Coupling | Aryl-X + Organotin Reagent | C-C | Pd(PPh₃)₄ |
| Buchwald-Hartwig Amination | Aryl-X + Amine | C-N | Pd₂(dba)₃, Pd(OAc)₂ with phosphine (B1218219) ligands |
| Sonogashira Coupling | Aryl-X + Terminal Alkyne | C-C | PdCl₂(PPh₃)₂, CuI |
For instance, 4-bromo-2-methoxy-5-nitro-N-tritylaniline could be coupled with phenylboronic acid in a Suzuki reaction to form a biphenyl (B1667301) derivative. Similarly, it could undergo a Buchwald-Hartwig reaction with a primary or secondary amine to introduce a new amino substituent at the C4 position. The electron-withdrawing nitro group can sometimes influence the efficiency of these reactions, but generally, palladium-catalyzed couplings are tolerant of a wide range of functional groups.
Computational and Theoretical Investigations of 2 Methoxy 5 Nitro N Tritylaniline
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are instrumental in predicting the behavior of molecules. For 2-methoxy-5-nitro-N-tritylaniline, these calculations reveal the interplay between its electron-donating methoxy (B1213986) group, electron-withdrawing nitro group, and the sterically demanding N-trityl group.
Geometry Optimization and Energetic Stability
Table 1: Predicted Geometrical Parameters for this compound Hypothetical data based on typical values for related structures.
| Parameter | Predicted Value |
|---|---|
| C-N (aniline) bond length | ~1.45 Å |
| N-C (trityl) bond length | ~1.48 Å |
| C-N-C bond angle | ~120° |
| Nitro group dihedral angle | Twisted from the ring plane |
| Methoxy group dihedral angle | Oriented for minimal steric clash |
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. For this compound, the electron-donating methoxy group would raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a molecule prone to electronic transitions. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound Hypothetical data based on trends observed in similar aniline (B41778) derivatives.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap (ΔE) | 3.4 eV |
Electronic Density Distribution and Electrostatic Potential Maps
The distribution of electron density in a molecule provides a detailed picture of its chemical nature. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the amine hydrogen (if present before tritylation) and potentially on the phenyl rings of the trityl group, suggesting these are electrophilic sites. researchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group, the C-O stretching of the methoxy group, and various vibrations associated with the aromatic rings and the bulky trityl group. Comparing the calculated frequencies with experimental data can confirm the molecular structure. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound Hypothetical data based on characteristic frequencies for these functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1345 |
| Methoxy (C-O) | Stretch | ~1250 |
| C-N (aniline) | Stretch | ~1320 |
| Trityl (C-H) | Aromatic Stretch | ~3050 |
Reaction Mechanism Studies
Computational chemistry can also be employed to investigate the pathways of chemical reactions, providing insights into transition states and reaction intermediates.
Computational Elucidation of N-Tritylation Pathways
The N-tritylation of 2-methoxy-5-nitroaniline (B165355) involves the substitution of an amine hydrogen with a trityl group. Computational studies can model this reaction to determine the most likely mechanism. This would involve calculating the energy profile of the reaction pathway, identifying the transition state structure, and determining the activation energy. The reaction likely proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the electrophilic carbon of the trityl halide. The presence of the methoxy and nitro groups will influence the nucleophilicity of the aniline nitrogen, thereby affecting the reaction rate. Computational models can help to quantify these electronic effects and provide a deeper understanding of the reaction dynamics.
Prediction of Reactivity and Regioselectivity in Further Transformations
Intermolecular Interaction Modeling
Simulation of Solvent Effects on Molecular Conformation and Reactivity
Specific computational models simulating the effect of different solvents on the molecular conformation and reactivity of this compound have not been extensively reported. Such simulations would typically utilize implicit or explicit solvent models in quantum chemical calculations to understand how the solvent polarity and hydrogen bonding capabilities could influence the rotational barriers of the methoxy and nitro groups, the conformation of the bulky trityl group, and ultimately, the reactivity of the aniline nitrogen. These studies are crucial for optimizing reaction conditions in solution-phase synthesis.
Analysis of Supramolecular Assembly Motifs in Crystal Structures
While the crystal structure of the related compound, 2-methoxy-5-nitroaniline, has been described to exhibit π-stacking and antiparallel dipole alignment, a detailed analysis of the supramolecular assembly motifs in the crystal structure of this compound is not available in the current body of scientific literature. nih.gov An analysis of the crystal packing of this compound would be instrumental in identifying key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern its solid-state properties. This understanding is fundamental for crystal engineering and the design of materials with specific properties.
Advanced Applications As a Synthetic Building Block and Material Precursor
Role in Complex Organic Synthesis
The strategic placement of reactive and protecting groups on the aniline (B41778) scaffold makes 2-methoxy-5-nitro-N-tritylaniline a highly useful intermediate for constructing elaborate molecular architectures. The interplay between the electron-withdrawing nitro group, the electron-donating methoxy (B1213986) group, and the sterically demanding trityl group governs the molecule's reactivity and synthetic utility.
Precursor for Advanced Aromatic Amine Derivatives
The primary role of the trityl (triphenylmethyl) group in this compound is to serve as a bulky protecting group for the aniline nitrogen. This protection is crucial for achieving regioselectivity in subsequent chemical reactions. The trityl group is known to be stable under various conditions but can be removed under specific, often acidic, protocols. researchgate.net
The presence of the trityl protector allows for chemical modifications at other positions of the aromatic ring without unintended reactions at the amine site. For instance, the nitro group can be selectively reduced to an amine, a transformation that might otherwise be complicated by the presence of a free aniline group. This approach is analogous to synthetic strategies where N-protection is a key step before performing nitration or other electrophilic substitutions on an aniline derivative. google.com
Following the desired modifications, the trityl group can be cleaved to unveil the primary amine, yielding a highly functionalized aromatic amine derivative. These resulting compounds, such as substituted methoxy-nitroanilines or benzene-diamines, are valuable intermediates in their own right, particularly in the synthesis of pharmaceuticals and other fine chemicals. A related compound, 4-fluoro-2-methoxy-5-nitroaniline, serves as a critical starting material for the synthesis of the EGFR inhibitor, Osimertinib, highlighting the industrial relevance of this class of molecules. google.com
| Functional Group | Role in Synthesis | Potential Transformation |
|---|---|---|
| N-Trityl Group | Bulky protecting group for the amine. researchgate.net | Acid-catalyzed deprotection to yield a primary amine. researchgate.net |
| Nitro Group (-NO₂) | Electron-withdrawing group; precursor to an amine. scispace.com | Reduction to an amino group (-NH₂) to form diamine derivatives. |
| Methoxy Group (-OCH₃) | Electron-donating group; influences ring reactivity. | Generally stable, but can influence the electronic properties of the final molecule. |
Intermediate in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and nitroanilines are valuable precursors for their synthesis. openmedicinalchemistryjournal.comorganic-chemistry.org The functional groups of this compound make it an ideal starting point for constructing various heterocyclic systems.
The most straightforward pathway involves the reduction of the nitro group to an amine. If the trityl group is retained during this step, the result is an N-tritylated methoxy-substituted benzene-1,4-diamine. Subsequent deprotection of the trityl group would yield 2-methoxybenzene-1,4-diamine. More complexly, if the starting material is subjected to reactions that introduce another functional group ortho to the original amine (after deprotection), it sets the stage for cyclization reactions. For example, the generation of a 1,2-diamine by reducing the nitro group, followed by reaction with carboxylic acids or their derivatives, can lead to the formation of benzimidazoles. The versatility of the nitro group in organic synthesis is well-documented, serving as a linchpin in the creation of complex molecules. scispace.com The construction of pyrimidine (B1678525) heterocycles, for instance, can involve nitration and cyclization steps where nitro-intermediates are key. google.com
Potential in Materials Science
The unique structural characteristics of this compound, particularly the bulky trityl group, suggest significant potential for its derivatives as precursors to advanced functional materials with tailored properties.
Precursor for Polymeric Systems (e.g., Polyimides, Polyamides)
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com However, their strong interchain interactions often lead to poor solubility, making them difficult to process. A common strategy to overcome this is to introduce bulky, non-planar pendant groups into the polymer backbone. These groups disrupt chain packing, inhibit crystallization, and enhance solubility. researchgate.net
The trityl group is an excellent candidate for this purpose. Diamines containing trityl-substituted triphenylamine (B166846) units have been successfully used to synthesize soluble polyamides and polyimides with good film-forming abilities. researchgate.net By reducing the nitro group of this compound to an amine, one can generate a diamine monomer, N¹-trityl-2-methoxybenzene-1,4-diamine. This monomer can then be used in polycondensation reactions with various diacid chlorides or tetracarboxylic dianhydrides to produce novel polyamides and polyimides, respectively. researchgate.netresearchgate.net The incorporation of the bulky trityl group is expected to yield polymers with improved processability and potentially high gas permeability, a desirable trait for membrane applications. researchgate.net
Development of Optoelectronic Materials
Triphenylamine and its derivatives are well-known for their electro-active and photo-active properties, making them valuable in the field of optoelectronics. The trityl group is essentially a triphenylmethane (B1682552) moiety, and its incorporation into polymer structures can impart useful electronic characteristics. Polyamides and polyimides containing trityl-substituted triphenylamine units have been investigated for their electrochromic properties. researchgate.net
Applications in Sensor Technologies (non-biological)
The development of chemical sensors often relies on host molecules or materials that can selectively bind to a target analyte, producing a measurable signal. Aromatic polyamides have been functionalized to act as sensory materials for detecting metal cations and acidic vapors. mdpi.com
The structure of this compound offers several avenues for creating sensor materials. The nitrogen and oxygen atoms within the molecule and its derivatives can act as binding sites for metal ions. Furthermore, the potential to synthesize heterocyclic derivatives from this precursor opens up a vast design space for creating specific receptors. For example, polymers incorporating these functional units could exhibit changes in their optical (colorimetric or fluorescent) or electrochemical properties upon binding with an analyte, forming the basis of a chemical sensor. mdpi.com
| Potential Application Area | Key Molecular Feature | Required Transformation/Use |
|---|---|---|
| Polymeric Systems (Polyamides/Polyimides) | Bulky N-Trityl group. researchgate.netresearchgate.net | Reduction of nitro group to form a diamine monomer for polycondensation. |
| Optoelectronic Materials | Triphenylamine core of the trityl group. researchgate.net | Incorporation into a polymer backbone to create electro-active or electrochromic materials. |
| Sensor Technologies | Nitrogen/oxygen atoms; potential for heterocyclic derivatives. mdpi.com | Design of polymers or molecules with specific binding sites for analytes. |
Catalytic Applications of this compound: A Review of Current Research
extensive research of scientific literature and databases has revealed no documented catalytic applications for the specific chemical compound this compound or its direct derivatives. While the individual components of its structure—a substituted nitroaniline and a trityl protecting group—are common motifs in organic chemistry, their combination in this particular arrangement has not been reported in the context of catalysis.
Searches for the use of this compound as a ligand for metal-based catalysts or as an organocatalyst in its own right have yielded no relevant results. The scientific literature details the catalytic activities of various substituted anilines and compounds with trityl groups, but not for this specific molecule. For instance, studies have explored the catalytic hydrogenation and oxidation of simpler nitroanilines, and other research has investigated the properties of different N-tritylamine derivatives. However, a direct link to the catalytic use of this compound is absent from the available information.
Therefore, it is not possible to provide an article on the catalytic applications of this compound as no such applications have been described in the current body of scientific knowledge. Further research would be required to explore the potential of this compound as a catalyst or catalytic ligand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
